molecular formula C17H18FNO3 B269388 N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

Cat. No. B269388
M. Wt: 303.33 g/mol
InChI Key: HPIAKQYKCCTWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, which is a common mechanism of cancer cell survival. ABT-199 has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL) in patients with 17p deletion, a genetic mutation that makes the disease more difficult to treat.

Mechanism of Action

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide binds to the hydrophobic groove of BCL-2 protein, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as BAK and BAX, which then activate the apoptotic pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been shown to selectively induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2. The drug has also been found to have minimal toxicity and side effects in clinical trials. However, some patients may develop tumor lysis syndrome, a potentially life-threatening complication that occurs when cancer cells release large amounts of intracellular contents into the bloodstream.

Advantages and Limitations for Lab Experiments

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. The drug has also been extensively characterized in terms of its mechanism of action and biochemical effects. However, N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has some limitations, such as its selectivity for BCL-2 over other anti-apoptotic proteins, which may limit its efficacy in certain types of cancer.

Future Directions

There are several future directions for the development and application of N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide. One area of research is the identification of biomarkers that can predict response to the drug, which would allow for more personalized treatment strategies. Another direction is the investigation of combination therapies that can enhance the efficacy of N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in different types of cancer. Additionally, there is ongoing research to develop second-generation BCL-2 inhibitors that may have improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide involves several steps, including the formation of a key intermediate, N-(4-(2-ethoxyethoxy)phenyl)-4-nitrobenzamide, followed by reduction of the nitro group to the amino group, and then fluorination of the aromatic ring. The final product is obtained after purification and isolation.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia, and non-Hodgkin lymphoma. The drug has shown promising results in inducing apoptosis in cancer cells, particularly those that overexpress BCL-2. N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has also been investigated in combination with other chemotherapy drugs to enhance its efficacy.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-9-7-15(8-10-16)19-17(20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

HPIAKQYKCCTWAU-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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